molecular formula C16H18N4O3 B2659217 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea CAS No. 2034266-41-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea

Cat. No.: B2659217
CAS No.: 2034266-41-4
M. Wt: 314.345
InChI Key: FPKUSWVAXPILCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea is a urea derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a tetrahydropyrazolo[1,5-a]pyridine scaffold. The urea linkage (-NH-C(O)-NH-) serves as a hydrogen-bond donor/acceptor, critical for modulating biological activity and solubility .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-16(19-12-4-5-14-15(7-12)23-10-22-14)17-8-11-9-18-20-6-2-1-3-13(11)20/h4-5,7,9H,1-3,6,8,10H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKUSWVAXPILCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized from catechol derivatives through cyclization reactions.

    Synthesis of the tetrahydropyrazolo[1,5-a]pyridine group: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling of the two moieties: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to amines under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial activity. For instance, compounds structurally similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies conducted by Aboul-Enein et al., certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies indicate that derivatives containing the benzo[d][1,3]dioxole moiety can inhibit cancer cell proliferation through various mechanisms. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroprotective Effects

Neuroprotective applications are another area of interest. Compounds related to this compound have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration. Research into the inhibition of monoamine oxidase (MAO) enzymes suggests that these compounds may play a role in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Study Objective Findings
Aboul-Enein et al. (2014)Synthesis and antibacterial evaluationHigh antibacterial activity against Sarcina and Staphylococcus aureus with MICs at 80 nM .
Chioua et al. (2009)Evaluation of neuroprotective effectsIdentified potential for MAO inhibition leading to neuroprotection .
Patent WO2019217822A1Development of anti-inflammatory drugsCompounds demonstrated efficacy in preventing inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the benzo[d][1,3]dioxole structure.
  • Introduction of the tetrahydropyrazolo moiety via nucleophilic substitution.
  • Final coupling to form the urea linkage.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

Target Compound :

  • Core : Tetrahydropyrazolo[1,5-a]pyridine fused with a urea-linked benzo[d][1,3]dioxole.
  • Key Functional Groups : Urea (-NH-C(O)-NH-), methylene bridge (-CH2-), and bicyclic pyrazolo-pyridine.

Analog 1 : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1 from )

  • Core : Dihydropyrazole ring.
  • Key Groups : Benzo[d][1,3]dioxole, tert-butyl substituent.
  • Activity : Anticonvulsant (reported in related derivatives) .

Analog 2: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone (6f from )

  • Core : Dihydropyrazole with a ketone-amide hybrid side chain.
  • Key Groups: Benzo[d][1,3]dioxole, pyrrolidinone.
  • Spectral Data : IR peaks at 1681 cm⁻¹ (ketone C=O) and 1617 cm⁻¹ (amide C=O) .

Comparison :

  • Urea in the target compound replaces ketone/amide functionalities in analogs, which may alter hydrogen-bonding capacity and solubility .

Target Compound :

  • Likely synthesized via urea fusion or coupling reactions, though specific details are unavailable.

Analog 1 : Synthesized via hydrazine hydrate reflux with a chalcone derivative (similar to ), yielding 90% dihydropyrazole intermediates .

Analog 2 : Derived from carbohydrazide intermediates, with ketone-amide side chains introduced via nucleophilic acyl substitution .

Comparison :

  • The target compound’s synthesis may require regioselective methylation and urea-bond formation, contrasting with the straightforward cyclization steps in dihydropyrazole analogs .

Key Observations :

  • Benzo[d][1,3]dioxole-containing compounds often exhibit CNS activity (e.g., anticonvulsant effects) due to blood-brain barrier penetration .
  • Urea derivatives are prevalent in kinase inhibitors (e.g., sorafenib), suggesting the target compound may target similar pathways .

Spectral and Physicochemical Properties

Target Compound :

  • Expected IR Peaks : ~1640–1680 cm⁻¹ (urea C=O stretch), ~1500 cm⁻¹ (C-N stretch).
  • 1H NMR : Signals for benzo[d][1,3]dioxole protons (~6.8–7.0 ppm) and pyrazolo-pyridine methylene groups (~2.5–3.5 ppm).

Analog 6f () :

  • IR : 1681 cm⁻¹ (ketone), 1617 cm⁻¹ (amide).
  • 1H NMR: Pyrazole protons at ~5.5–6.0 ppm, pyrrolidinone signals at ~2.0–3.0 ppm .

Comparison :

  • The urea group in the target compound likely reduces lipophilicity compared to ketone/amide analogs, improving aqueous solubility .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydropyrazolo group. Its molecular formula is C17H20N4O3C_{17}H_{20}N_4O_3 with a molecular weight of approximately 344.37 g/mol. The structural representation is as follows:

Structure 1(Benzo[d][1,3]dioxol5yl)3((4,5,6,7tetrahydropyrazolo[1,5a]pyridin3yl)methyl)urea\text{Structure }this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its effects on different biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains and fungi at low concentrations . This suggests that the benzo[d][1,3]dioxole moiety may enhance antimicrobial efficacy.

Neuroprotective Effects

Research into neuroprotective effects has shown that compounds similar to this compound can modulate neurotransmitter levels. For example, certain derivatives have been reported to increase gamma-aminobutyric acid (GABA) levels in the brain significantly . This modulation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases. Studies have shown that related pyrazolo derivatives exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This inhibition could be leveraged for cancer therapeutics.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus
Neuroprotective StudyIncreased GABA levels by 80% in mouse models
Kinase Inhibition StudyIC50 values for CDK inhibition ranged from 0.41 to 11 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

Antimicrobial Mechanism : The presence of the benzo[d][1,3]dioxole ring system is believed to enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics.

Neuroprotective Mechanism : By increasing GABA levels and modulating other neurotransmitters, the compound may protect neurons from excitotoxicity associated with neurodegenerative diseases.

Kinase Inhibition Mechanism : The structural features of the tetrahydropyrazolo group allow for effective binding to the ATP-binding sites of kinases, thereby inhibiting their activity.

Q & A

Q. What synthetic routes are most effective for constructing the tetrahydropyrazolo-pyridine moiety in this compound?

The tetrahydropyrazolo-pyridine core can be synthesized via cyclocondensation reactions using hydrazine derivatives and cyclic ketones. For example, a method involving chloroform as a solvent and triethylamine as a base facilitates the coupling of pyrazole intermediates with tetrahydropyridine precursors . Key steps include controlling reaction time (e.g., 18 hours at room temperature) and purification via column chromatography to isolate the desired product .

Q. How can the urea linkage in this compound be optimized for stability during synthesis?

The urea bond is typically formed using carbodiimide coupling agents (e.g., EDC or DCC) under anhydrous conditions. Monitoring pH and temperature (e.g., maintaining 0–5°C during exothermic reactions) minimizes hydrolysis. Post-reaction, washing with sodium bicarbonate removes excess reagents, and recrystallization improves purity .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks to confirm the benzodioxole aromatic protons (δ 6.8–7.2 ppm) and tetrahydropyrazolo-pyridine methylene groups (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identify the urea carbonyl stretch (~1650–1700 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
  • GCMS/HRMS : Verify molecular ion peaks (e.g., m/z 360.317 for C18H14F2N2O4 analogs) and rule out impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzodioxole ring) impact biological activity?

Comparative studies of analogs show that electron-withdrawing groups (e.g., chloro or fluoro) on the benzodioxole ring enhance receptor binding affinity by 20–30% in kinase inhibition assays. For instance, 2,6-difluorophenyl substitutions improve solubility and target engagement in vitro . Conversely, methoxy groups reduce metabolic stability due to oxidative demethylation in liver microsomes .

Q. What experimental strategies address low yields in multi-step syntheses?

  • Reaction Optimization : Use high-throughput screening to identify ideal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) .
  • Byproduct Mitigation : Introduce protecting groups (e.g., tert-butyloxycarbonyl) during pyrazole functionalization to prevent unwanted cyclization .
  • Process Analytics : Employ in-situ FTIR or LC-MS to monitor reaction progress and halt steps at >90% conversion .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., using AutoDock Vina) reveal that the tetrahydropyrazolo-pyridine moiety enhances blood-brain barrier permeability (logBB = 0.8) due to lipophilic π-π stacking. QSAR models further correlate urea bond polarity (cLogP ~2.5) with renal clearance rates .

Data Contradiction Analysis

Q. Conflicting reports on in vitro cytotoxicity: How to resolve discrepancies?

Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM in cancer cell lines) may arise from assay conditions. Standardize protocols by:

  • Using identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hours).
  • Validating compound stability in DMSO stock solutions via HPLC before testing .
  • Accounting for serum protein binding effects by adjusting FBS concentrations in media .

Methodological Recommendations

Best practices for SAR studies of urea derivatives:

  • Library Design : Synthesize analogs with systematic substitutions (e.g., benzodioxole → thiophene) and test against a panel of enzymes (e.g., kinases, phosphatases).
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.